4-Chloro-2-ethenyl-1-fluorobenzene
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Overview
Description
4-Chloro-2-ethenyl-1-fluorobenzene is an aromatic compound with the molecular formula C8H6ClF It is characterized by the presence of a chlorine atom, a fluorine atom, and an ethenyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethenyl-1-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 2-ethenyl-1-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethenyl-1-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 4-chloro-2-ethyl-1-fluorobenzene.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium amide can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-ethenyl-1-fluorobenzaldehyde or 4-chloro-2-ethenyl-1-fluorobenzoic acid.
Reduction: 4-Chloro-2-ethyl-1-fluorobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-ethenyl-1-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethenyl-1-fluorobenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of electron-withdrawing groups, such as chlorine and fluorine, influences the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-ethynyl-1-fluorobenzene: Similar structure but with an ethynyl group instead of an ethenyl group.
2-Chloro-4-ethenyl-1-fluorobenzene: Similar structure but with different positions of chlorine and fluorine atoms.
Uniqueness
4-Chloro-2-ethenyl-1-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms on the benzene ring, along with the ethenyl group, makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
4-chloro-2-ethenyl-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYRGPPYRLKGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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